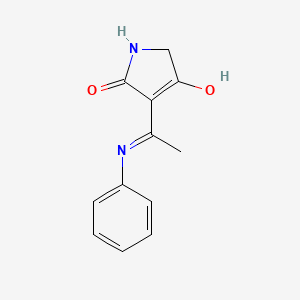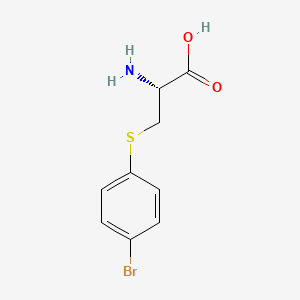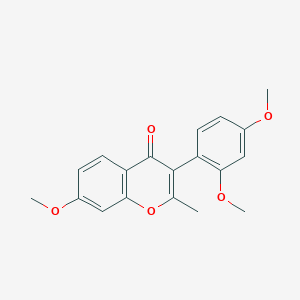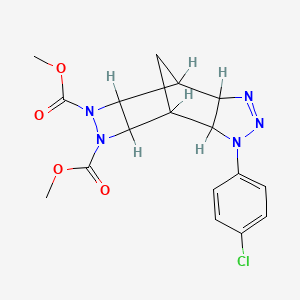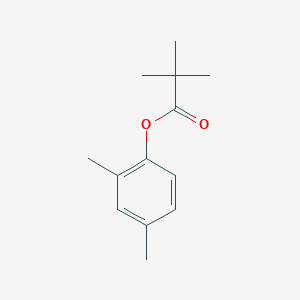![molecular formula C3Cl4N2OS B14471374 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile CAS No. 71985-37-0](/img/structure/B14471374.png)
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile is a chemical compound known for its unique structure and reactivity. It contains multiple chlorine atoms and a nitrile group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile typically involves the reaction of tetrachloropropane derivatives with sulfur-containing reagents under controlled conditions. Industrial production methods may include the use of high-pressure reactors and catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The nitrile group can also participate in reactions that modify the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar compounds include other tetrachlorinated nitriles and sulfur-containing nitriles Compared to these, 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile is unique due to its specific arrangement of chlorine atoms and the presence of both a nitrile and a sulfur-containing group
Similar compounds include:
2,3,5,6-Tetrachloro-p-benzoquinone: Known for its use in organic synthesis and as an oxidizing agent.
2,3,3,3-Tetrachloro-2-(sulfinylamino)propanenitrile: A closely related compound with similar reactivity.
Propiedades
Número CAS |
71985-37-0 |
|---|---|
Fórmula molecular |
C3Cl4N2OS |
Peso molecular |
253.9 g/mol |
Nombre IUPAC |
2,3,3,3-tetrachloro-2-(sulfinylamino)propanenitrile |
InChI |
InChI=1S/C3Cl4N2OS/c4-2(1-8,9-11-10)3(5,6)7 |
Clave InChI |
BXPJMVVZVBLSOX-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(C(Cl)(Cl)Cl)(N=S=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



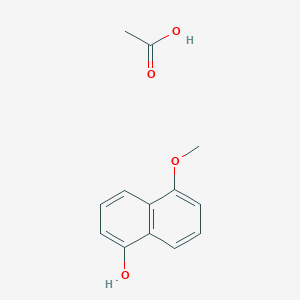
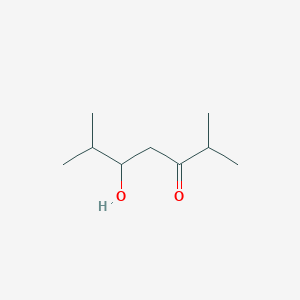
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)


